Cas no 79154-52-2 ((12aR,16R,16aR,19R,21S)-16-[(1R)-1,5-dimethyl-3-oxohexyl]-3,4,7,8,9,25,26-heptahydroxy-2-(hydroxymethyl)-16a,19-dimethyl-3,4,4a,6,7,8,9,10,11,13b,14,15,16,16a,17,18,18a,19,19a,20,21,24,25,26,26a,27a-hexacosahydro-2H,12aH,22aH-6,10-epoxy-19,21-ethanocyclop)

(12aR,16R,16aR,19R,21S)-16-[(1R)-1,5-dimethyl-3-oxohexyl]-3,4,7,8,9,25,26-heptahydroxy-2-(hydroxymethyl)-16a,19-dimethyl-3,4,4a,6,7,8,9,10,11,13b,14,15,16,16a,17,18,18a,19,19a,20,21,24,25,26,26a,27a-hexacosahydro-2H,12aH,22aH-6,10-epoxy-19,21-ethanocyclop structure
79154-52-2 structure
Nom du produit:(12aR,16R,16aR,19R,21S)-16-[(1R)-1,5-dimethyl-3-oxohexyl]-3,4,7,8,9,25,26-heptahydroxy-2-(hydroxymethyl)-16a,19-dimethyl-3,4,4a,6,7,8,9,10,11,13b,14,15,16,16a,17,18,18a,19,19a,20,21,24,25,26,26a,27a-hexacosahydro-2H,12aH,22aH-6,10-epoxy-19,21-ethanocyclop
Numéro CAS:79154-52-2
Le MF:C45H70O18
Mégawatts:899.026516437531
CID:1798528

(12aR,16R,16aR,19R,21S)-16-[(1R)-1,5-dimethyl-3-oxohexyl]-3,4,7,8,9,25,26-heptahydroxy-2-(hydroxymethyl)-16a,19-dimethyl-3,4,4a,6,7,8,9,10,11,13b,14,15,16,16a,17,18,18a,19,19a,20,21,24,25,26,26a,27a-hexacosahydro-2H,12aH,22aH-6,10-epoxy-19,21-ethanocyclop Propriétés chimiques et physiques

Nom et identifiant

    • (12aR,16R,16aR,19R,21S)-16-[(1R)-1,5-dimethyl-3-oxohexyl]-3,4,7,8,9,25,26-heptahydroxy-2-(hydroxymethyl)-16a,19-dimethyl-3,4,4a,6,7,8,9,10,11,13b,14,15,16,16a,17,18,18a,19,19a,20,21,24,25,26,26a,27a-hexacosahydro-2H,12aH,22aH-6,10-epoxy-19,21-ethanocyclop
    • (12aR,16R,16aR,19R,21S)-16-[(1R)-1,5-dimethyl-3-oxohexyl]-3,4,7,8,9,25,26-heptahydroxy-2-(hydroxymethyl)-16a,19-dimethyl-3,4,4a,6,7,8,9,10,11,13b,14,15,16,16a,17,18,18a,19,19a,20,21,24,25,26,26a,27a-h
    • Piscine à noyau: InChI=1S/C45H70O18/c1-18(2)12-20(47)13-19(3)23-6-7-24-22-15-27-26-14-21(8-10-45(26,5)25(22)9-11-44(23,24)4)58-42-39(35(53)34(52)37(61-42)40(55)56)63-43-38(33(51)30(48)28(16-46)59-43)62-41-36(54)32(50)31(49)29(60-41)17-57-27/h15,18-19,21,23-39,41-43,46,48-54H,6-14,16-17H2,1-5H3,(H,55,56)
    • La clé Inchi: SYTBXSURRJTIEH-UHFFFAOYSA-N
    • Sourire: CC(CC(CC(C1C2(C(C3C(CC2)C2(C4C(OCC5C(O)C(O)C(O)C(OC6C(OC7C(OC(C4)CC2)OC(C(=O)O)C(O)C7O)OC(CO)C(O)C6O)O5)C=3)C)CC1)C)C)=O)C

(12aR,16R,16aR,19R,21S)-16-[(1R)-1,5-dimethyl-3-oxohexyl]-3,4,7,8,9,25,26-heptahydroxy-2-(hydroxymethyl)-16a,19-dimethyl-3,4,4a,6,7,8,9,10,11,13b,14,15,16,16a,17,18,18a,19,19a,20,21,24,25,26,26a,27a-hexacosahydro-2H,12aH,22aH-6,10-epoxy-19,21-ethanocyclop Littérature connexe

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